![molecular formula C11H13Cl2F3N2O B1459358 3-Cloro-2-[[(3S)-pirrolidin-3-il]oximetil]-5-(trifluorometil)piridina; clorhidrato CAS No. 1823188-24-4](/img/structure/B1459358.png)
3-Cloro-2-[[(3S)-pirrolidin-3-il]oximetil]-5-(trifluorometil)piridina; clorhidrato
Descripción general
Descripción
The compound “3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride” is a chemical compound with the molecular formula C11H13Cl2F3N2O. It’s used for research and development .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives are often synthesized through reactions involving aromatic amines and maleic anhydride . Trifluoromethylpyridines, another component of the compound, are synthesized using various methods .Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a trifluoromethyl group attached to a pyridine ring.Aplicaciones Científicas De Investigación
Desarrollo de Agroquímicos
Trifluorometilpiridinas (TFMP): , que incluyen derivados como nuestro compuesto de interés, se utilizan ampliamente en el desarrollo de agroquímicos. Actúan como motivos estructurales clave en los ingredientes activos que protegen los cultivos de las plagas. La introducción de fluazifop-butilo, un derivado de TFMP, marcó el comienzo del uso de estos compuestos en el mercado agroquímico. Desde entonces, se han desarrollado más de 20 nuevos agroquímicos que contienen TFMP .
Industria Farmacéutica
Varios derivados de TFMP se utilizan en productos farmacéuticos, con cinco productos que contienen la parte TFMP habiendo recibido la aprobación del mercado. La combinación única de las propiedades fisicoquímicas del átomo de flúor y la parte piridina contribuye a sus actividades biológicas. Muchos candidatos están actualmente en ensayos clínicos, lo que indica un futuro prometedor para estos compuestos en medicina .
Medicina Veterinaria
Además de los productos farmacéuticos humanos, los derivados de TFMP también se aplican en medicina veterinaria. Se han aprobado dos productos veterinarios que contienen TFMP para su uso en el mercado. Su eficacia en el tratamiento de diversas afecciones en animales subraya la versatilidad de los derivados de TFMP .
Síntesis de Productos Químicos Orgánicos Fluorados
El desarrollo de productos químicos orgánicos fluorados es un área de investigación significativa, con más del 50% de los pesticidas lanzados en las últimas dos décadas siendo fluorados. Nuestro compuesto puede actuar como intermedio en la síntesis de estos productos químicos, contribuyendo a los avances en los campos agroquímico y farmacéutico .
Investigación de Propiedades Químicas
Las propiedades químicas inherentes del compuesto, como su reactividad y estabilidad, lo convierten en un tema de interés en la investigación química. Los estudios sobre reacciones en fase de vapor y los efectos de las partes que contienen flúor en las actividades biológicas son ejemplos de aplicaciones de investigación .
Intermedio para la Síntesis
El compuesto sirve como intermedio en la síntesis de otros productos químicos importantes. Por ejemplo, se puede usar para obtener 2-cloro-5-(trifluorometil)piridina (2,5-CTF), un intermedio clave para la síntesis de fluazifop, con buen rendimiento a través de una simple reacción de un solo paso .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of pyrrolidine derivatives .
Result of Action
A compound with a similar structure showed a powerful glyt1 inhibitory activity .
Action Environment
The success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Análisis Bioquímico
Biochemical Properties
3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride plays a significant role in biochemical reactions due to its unique structure. The compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. Additionally, the pyrrolidine ring contributes to the stereochemistry of the molecule, influencing its binding affinity and selectivity towards specific biomolecules .
Cellular Effects
3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of G-protein coupled receptors, leading to changes in intracellular signaling cascades. It also influences the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and homeostasis .
Molecular Mechanism
The molecular mechanism of 3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride involves binding interactions with specific biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For instance, it may inhibit cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of certain substrates. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of metabolic pathways and improvement of cellular function. At high doses, it can cause toxic or adverse effects, including liver toxicity and disruption of normal cellular processes .
Metabolic Pathways
3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, 3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilicity allows it to cross cell membranes easily, facilitating its accumulation in certain cellular compartments. Additionally, binding proteins can influence the compound’s localization and activity within cells .
Subcellular Localization
The subcellular localization of 3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. These localization patterns can influence the compound’s activity and function within cells .
Propiedades
IUPAC Name |
3-chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O.ClH/c12-9-3-7(11(13,14)15)4-17-10(9)6-18-8-1-2-16-5-8;/h3-4,8,16H,1-2,5-6H2;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQPKKSMSYYXDY-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OCC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


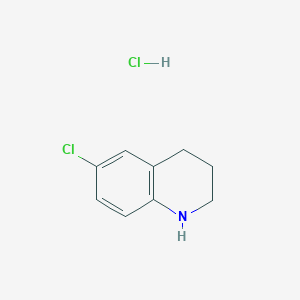
![2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B1459276.png)

![Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459279.png)
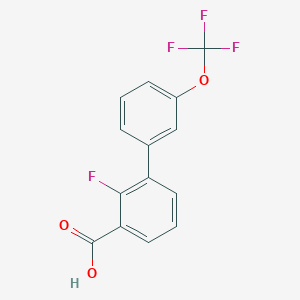
![Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459283.png)
![Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459284.png)
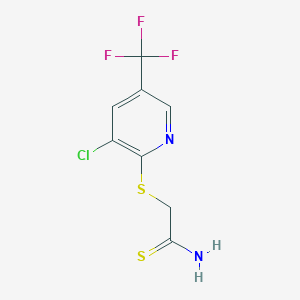

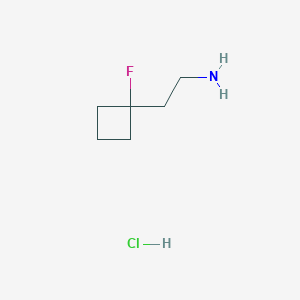
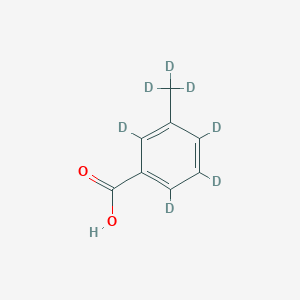
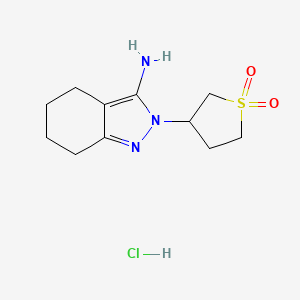
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1459294.png)
![[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1459296.png)
